molecular formula C9H10ClNOS B14052158 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14052158
M. Wt: 215.70 g/mol
InChI Key: VFPDXMWZHQDPDP-UHFFFAOYSA-N
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Description

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS It is a derivative of propanone, featuring an amino group, a mercapto group, and a chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-mercaptophenyl ketone with a chlorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the ketone group can produce the corresponding alcohol.

Scientific Research Applications

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in electrophilic reactions, further modifying the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-mercaptophenyl)propan-2-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(2-Amino-3-mercaptophenyl)-1-chloropropan-2-one: Similar structure but with different positioning of the chlorine atom.

Uniqueness

1-(2-Amino-3-mercaptophenyl)-3-chloropropan-2-one is unique due to the presence of both amino and mercapto groups, along with a chlorine atom

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(2-amino-3-sulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c10-5-7(12)4-6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2

InChI Key

VFPDXMWZHQDPDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)N)CC(=O)CCl

Origin of Product

United States

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